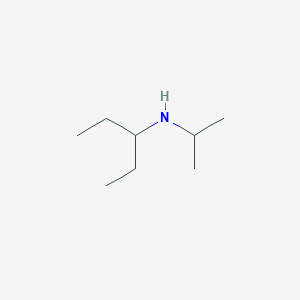

Isopropyl-pentan-3-yl-amine

Description

Conceptual Framework of Branched Aliphatic Amines in Organic Synthesis

Branched aliphatic amines are foundational building blocks in modern organic synthesis. Their importance stems from their prevalence in biologically active molecules, including a vast number of pharmaceutical agents and clinical candidates. nih.govresearchgate.netnih.gov The introduction of branching at the carbon atom alpha to the nitrogen (α-branched amines) creates a stereogenic center, which is pivotal for enantioselective interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The ability of these amine motifs to modulate physicochemical properties such as solubility and bioavailability, often through protonation to form ammonium (B1175870) salts, further enhances their value in drug design. nih.govijrpr.com Consequently, the development of robust and versatile synthetic methods to access these C(sp³)-rich, complex nitrogen-containing compounds remains a significant challenge and an active area of research in chemical synthesis. nih.gov

Evolution of Synthetic Strategies for Architecturally Complex Amines

The synthesis of complex amines has evolved significantly from classical methods to more sophisticated and efficient catalytic strategies. ijrpr.com

Traditional Methods: Historically, the synthesis of amines has been dominated by two primary approaches: N-alkylation of amines with alkyl halides and the reductive amination of carbonyl compounds. acs.org While effective, these methods can be limited by issues such as over-alkylation, the need for pre-functionalized starting materials, and sometimes harsh reaction conditions. nih.govacs.org The Gabriel synthesis offers a way to produce primary amines selectively, but it is a multi-step process. fiveable.me

Modern Catalytic Approaches: The last few decades have witnessed a rapid expansion of transition-metal-catalyzed reactions for amine synthesis, offering milder conditions and broader substrate scope. ijrpr.comacs.org Key developments include:

Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond is a highly atom-economical method for synthesizing amines. acs.org

C-H Functionalization: This powerful strategy involves the direct conversion of a C-H bond into a C-N or C-C bond, bypassing the need for pre-functionalized substrates. acs.orgresearchgate.netrsc.org Palladium catalysis has been particularly prominent in directing the functionalization of specific C(sp³)–H bonds in aliphatic amines. cam.ac.ukrsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to rapidly build molecular complexity. springernature.comrsc.org Recent advancements in visible-light-mediated photoredox catalysis have enabled novel multicomponent couplings to synthesize α-branched secondary and tertiary amines. nih.govrsc.org For instance, a dual catalytic system using visible light and cobalt has been developed for the direct allylic C-H amination of alkenes with free amines to produce branched amines. nih.gov

These modern strategies provide more efficient and selective pathways to architecturally complex amines, including those with challenging steric hindrance. acs.orgnih.gov

Current Research Positioning of Isopropyl-pentan-3-yl-amine within Secondary Branched Amine Scaffolds

Isopropyl-pentan-3-yl-amine, a secondary amine with branching on both alkyl substituents attached to the nitrogen, represents a structurally interesting yet underexplored scaffold. While specific research focusing exclusively on this compound is limited, its structure places it within the important class of sterically hindered secondary amines.

The synthesis of such amines can be challenging using traditional methods due to the steric bulk around the nitrogen atom. nih.gov Modern synthetic approaches, such as the visible-light-mediated carbonyl alkylative amination, have been developed to construct highly hindered secondary amines by bringing together a primary amine, an aldehyde, and an alkyl iodide. nih.govrsc.org

The physical and chemical properties of Isopropyl-pentan-3-yl-amine are influenced by its branched structure. It is a liquid at room temperature with a predicted boiling point between 133-134 °C. cymitquimica.com The branching contributes to its hydrophobic character. cymitquimica.com As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. cymitquimica.com

Given the current focus on developing novel molecular scaffolds for drug discovery, a compound like Isopropyl-pentan-3-yl-amine could serve as a valuable building block. Its specific steric and electronic properties could be exploited in the synthesis of new chemical entities with potential biological activity. However, dedicated studies are required to fully elucidate its reactivity and potential applications.

Physicochemical Properties of Isopropyl-pentan-3-yl-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 891781-88-7 | nih.govscbt.com |

| Molecular Formula | C₈H₁₉N | nih.govscbt.com |

| Molecular Weight | 129.24 g/mol | nih.govscbt.com |

| IUPAC Name | N-propan-2-ylpentan-3-amine | nih.gov |

| Physical State | Liquid | cymitquimica.com |

Broader Implications of Branched Amine Research in Chemical Sciences

Research into branched amines has profound implications across the chemical sciences. In medicinal chemistry , the ability to synthesize diverse and complex branched amines is crucial for the exploration of new chemical space in drug discovery programs. nih.govrsc.org These structures are key to developing new therapeutics with improved efficacy and selectivity.

In materials science , aliphatic amines are used in the synthesis of polymers, surfactants, and functional materials. quora.com The branching within the amine structure can influence the physical properties of these materials, such as their thermal stability and solubility.

Furthermore, the development of novel synthetic methodologies for branched amines, particularly those utilizing earth-abundant metal catalysts or photocatalysis, contributes to the advancement of green and sustainable chemistry . researchgate.net These methods often offer milder reaction conditions and higher atom economy compared to traditional synthetic routes. The continuous innovation in the synthesis of complex amines will undoubtedly fuel future discoveries in both fundamental and applied chemistry. ijrpr.com

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylpentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-8(6-2)9-7(3)4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBUIJSYBRAYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304605 | |

| Record name | N-(1-Methylethyl)-3-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891781-88-7 | |

| Record name | N-(1-Methylethyl)-3-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=891781-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-3-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isopropyl Pentan 3 Yl Amine and Analogues

Modern C-H Functionalization Approaches to Branched Amine Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of α-branched amines, offering an alternative to traditional methods that often require pre-functionalized starting materials. nih.govrsc.org

Photocatalytic C-H Amination of Alkenes: Regioselectivity and Chemoselectivity Control

Visible-light photocatalysis has provided a mild and efficient pathway for the direct amination of C-H bonds in alkenes. These methods often proceed through radical intermediates, allowing for unique reactivity and selectivity. A significant challenge in the amination of unactivated alkenes is controlling the regioselectivity, particularly in forming branched products.

Recent advancements have demonstrated the use of dual catalytic systems, combining a photocatalyst with a transition metal co-catalyst, to achieve direct allylic C-H amination of alkenes with free amines to yield branched amines. nih.gov For instance, a dual system of a visible-light photocatalyst and a cobalt complex can facilitate the intermolecular cross-coupling of terminal alkenes with aliphatic amines. nih.gov This approach has been successful in producing branched allylic amines with high regioselectivity. Mechanistic studies suggest that the reaction can proceed via a hydrogen atom transfer (HAT) pathway, promoted by a cobaloxime catalyst, leading to the cleavage of stronger primary allylic C-H bonds over weaker ones. researchgate.net

The choice of the nitrogen source is also critical. While many methods rely on amides or carbamates, recent developments have enabled the use of iminothianthrenes, prepared from primary alkylamines, as effective aminating reagents in photocatalytic reactions. acs.org This allows for the direct synthesis of secondary allylic amines from a range of terminal and internal olefins. acs.org

A plausible catalytic cycle for a dual photoredox and copper-catalyzed oxidative amination of an alkene is depicted below. The process begins with the photoexcited catalyst oxidizing the amine precursor to generate an amidyl radical. This radical then adds to the alkene, and the resulting alkyl radical is trapped by a copper(II) species. Subsequent β-hydride elimination furnishes the desired allylic amine and a copper(I) species, which is then re-oxidized by the photocatalyst to complete the cycle. rsc.org

Table 1: Examples of Photocatalytic C-H Amination of Alkenes

| Catalyst System | Alkene Substrate | Amine Source | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Ir(ppy)2(dtbbpy)PF6 / Co(dmgH)2 | Terminal Alkenes | Free Amines | Branched Allylic Amines | Dual catalysis, high regioselectivity | nih.gov |

| Iridium Photocatalyst | 4-methylpent-1-ene | Cyclohexylamine-derived iminothianthrene | Secondary Allylic Amine | Use of thianthrene-based aminating reagent | acs.org |

Transition Metal-Catalyzed C-H Activation for α-Branched Amine Formation

Transition metal-catalyzed C-H activation represents a highly efficient and atom-economical approach to synthesizing α-branched amines. nih.govnih.gov These methods typically involve the addition of a C-H bond across an imine, providing a convergent route to complex amine structures. nih.govnih.gov This strategy avoids the use of pre-formed organometallic reagents and often exhibits high functional group tolerance with minimal waste production. nih.govnih.gov

Rhodium(III) catalysts, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand, have been instrumental in this area. For example, CpRh(III) catalysts have been used for the intermolecular 1,1-addition of arene C-H bonds and an aminating agent to terminal alkenes, yielding α-branched amines. snnu.edu.cn The use of chiral CpRh(III) catalysts has enabled the asymmetric synthesis of α-methyl branched amines with good yields and high enantioselectivities. snnu.edu.cn

Cobalt(III) catalysis has also emerged as a powerful tool for asymmetric C-H functionalization. Cobalt(III) complexes have been successfully employed in asymmetric C-H bond addition cascades using N-tert-butanesulfinyl imines, leading to the formation of α-branched amines with high diastereoselectivity. nih.gov

Table 2: Transition Metal-Catalyzed C-H Activation for α-Branched Amine Synthesis

| Catalyst | C-H Bond Source | Imine/Alkene Partner | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cp*Rh(III) | Arenes | Terminal Alkenes | α-Branched Amines | Convergent three-component reaction | snnu.edu.cn |

Asymmetric Synthetic Routes to Enantioenriched Branched Amines

The synthesis of enantioenriched branched amines is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity. Several powerful asymmetric strategies have been developed to address this challenge.

Chiral Ligand-Mediated Transition Metal Catalysis (e.g., Rhodium-catalyzed allylic substitution)

Rhodium-catalyzed asymmetric allylic substitution has become a cornerstone for the synthesis of chiral amines. researchgate.netresearchgate.net These reactions can proceed with high regio- and enantioselectivity, often utilizing racemic starting materials in dynamic kinetic asymmetric transformations (DYKAT). acs.orgnih.gov

The choice of chiral ligand is crucial for achieving high levels of stereocontrol. A variety of chiral ligands, including those based on bis(oxazoline)alkynylphosphine and chiral dienes, have been successfully employed in rhodium-catalyzed allylic aminations. acs.orgnih.gov For instance, novel chiral bis(oxazoline)alkynylphosphine ligands have enabled the Rh-catalyzed allylic amination of racemic 1,2-disubstituted allylic phosphates to produce chiral 1,2-disubstituted allylic amines with high yields, excellent branched-to-linear ratios, and high enantiomeric excess. acs.org

Mechanistic studies have shown that in some rhodium-catalyzed allylic substitutions, the reaction proceeds through a DYKAT process where the enantiomeric π-allyl complex intermediates interconvert faster than the subsequent nucleophilic attack by the amine. nih.gov This allows for the conversion of a racemic starting material into a single enantiomer of the product.

Enantioselective Hydrogenation of Unsaturated Nitrogenated Precursors

The transition metal-catalyzed enantioselective hydrogenation of unsaturated nitrogen-containing compounds, such as enamines and imines, is a highly effective and environmentally friendly method for producing optically pure chiral amines. researchgate.netrsc.orgnih.govacs.org

This approach has been widely applied in both laboratory and industrial settings. rsc.org A variety of transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral phosphorus ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of unprotected enamines. rsc.orgnih.gov The development of new chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, has been a driving force in this field. nih.govacs.org

Recent advances have also focused on the use of more cost-effective base metal catalysts, such as nickel, for the asymmetric reductive hydroalkylation of enamides and enecarbamates to generate drug-like α-branched chiral amines. researchgate.net

Table 3: Enantioselective Hydrogenation of Unsaturated Nitrogenated Precursors | Catalyst System | Substrate | Product Type | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral Amines | Straightforward route to unnatural N-alkyl aryl alanines | acs.org | | Nickel/Chiral Ligand | Enamides, Enecarbamates | α-Branched Chiral Amines | Use of a base metal catalyst, regio- and stereoselective hydrometallation | researchgate.net | | Rhodium/Chiral Phosphorus Ligand | Unprotected Enamines | Chiral Amines | High efficiency and enantioselectivity | rsc.org |

Dynamic Kinetic Asymmetric Transformations in Branched Amine Derivatization

Dynamic kinetic asymmetric transformations (DKAT) provide a powerful strategy for the synthesis of stereochemically pure compounds from racemic starting materials. In the context of branched amine synthesis, DKAT processes have been successfully applied to the amination of alcohols and the derivatization of aldehydes.

A cooperative catalytic system, comprising an iridium complex and a chiral phosphoric acid, has been developed for the dynamic kinetic asymmetric amination of α-branched alcohols. acs.org In this process, a mixture of four stereoisomers of the starting alcohol is converted into a single diastereo- and enantiopure amine product. acs.org This methodology has also been extended to microwave-assisted reactions, providing efficient access to valuable chiral amines derived from tetralin and indane scaffolds. acs.org

Furthermore, biocatalytic dynamic kinetic resolution has emerged as a valuable tool. For example, transaminase-based DKR has been used for the preparation of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity from readily available α-ketoacid substrates. nih.gov Imine reductases (IREDs) have also been employed in the dynamic kinetic resolution of α-branched aldehydes to synthesize secondary β-chiral amines. researchgate.net

Atom-Economical and Sustainable Synthetic Protocols

The development of synthetic routes that are both efficient and environmentally benign is a cornerstone of modern chemistry. For the synthesis of branched amines like Isopropyl-pentan-3-yl-amine and its analogues, a focus on atom economy and sustainable practices is paramount. This involves designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry provide a framework for developing more sustainable chemical processes. scispace.com These principles advocate for the use of renewable resources, the design of energy-efficient processes, and the avoidance of hazardous substances. scispace.comrsc.org In the context of amine synthesis, this translates to favoring catalytic methods over stoichiometric ones, using safer solvents, and designing reactions that are inherently less wasteful. scispace.commdpi.com

One of the key goals is to move away from classical methods like the Gabriel synthesis, which often generate significant stoichiometric waste. rsc.org Instead, modern approaches focus on atom-economical transformations such as hydroamination, reductive amination, and N-alkylation of amines with alcohols, the latter of which produces only water as a byproduct. rsc.orgresearchgate.net The use of heterogeneous and homogeneous metal catalysts is central to many of these green synthetic strategies. rsc.org

The CHEM21 green metrics toolkit is a practical tool for evaluating the environmental performance of chemical processes, allowing for a quantitative comparison between traditional and newer, greener synthetic pathways. rsc.org Metrics such as atom economy (AE), reaction mass efficiency (RME), and process mass intensity (PMI) are used to assess the "greenness" of a reaction. rsc.orgmdpi.com For instance, a high atom economy indicates that a large proportion of the reactants' atoms are incorporated into the desired product.

Recent research has highlighted the potential of deep eutectic solvents (DESs) as environmentally friendly alternatives to traditional organic solvents in amine synthesis. mdpi.com These solvents are often biodegradable, have low volatility, and can sometimes act as co-catalysts, further enhancing the sustainability of the process. mdpi.com The application of these principles and tools is crucial for developing truly sustainable methods for producing Isopropyl-pentan-3-yl-amine and other valuable amine compounds.

Convergent Synthesis Strategies for Amine-Linked Scaffolds

A notable example is the synthesis of a library of amine-linked 2,4,6-trisubstituted pyrimidines. nih.govacs.org In this work, the target molecules were conceptually divided into a "pyrimidine head" and an "amine tail". nih.govacs.org These two components were synthesized separately and then coupled in the final stage. nih.govacs.org This convergent approach enabled the rapid generation of a diverse library of 99 compounds for structure-activity relationship (SAR) studies. nih.govacs.org

The key coupling step in this synthesis involved the reaction of freshly prepared brominated pyrimidine (B1678525) intermediates with a variety of amine derivatives in acetonitrile (B52724) at room temperature. nih.govacs.org This method proved to be robust and applicable to a wide range of amines, demonstrating the power of convergent synthesis for creating diverse molecular scaffolds. nih.govacs.org Such strategies could be readily adapted for the synthesis of analogues of Isopropyl-pentan-3-yl-amine by designing appropriate building blocks that can be coupled in a convergent manner.

Innovative Alkylation and Acylation Strategies for Branched Amine Derivatives

The introduction of alkyl and acyl groups is fundamental to the synthesis of a wide array of branched amine derivatives. Developing innovative and efficient strategies for these transformations is key to accessing novel molecular architectures with desired properties.

Mechanistic Insights into Amine Alkylation

The N-alkylation of amines is a fundamental reaction for the synthesis of secondary and tertiary amines. A particularly atom-economical method involves the use of alcohols as alkylating agents, with water being the only byproduct. researchgate.net This "hydrogen-transfer" or "hydrogen-borrowing" process typically involves a metal catalyst. rsc.orgresearchgate.net

Mechanistic studies, often combining experimental and computational methods, have provided deep insights into these reactions. researchgate.net For instance, in the iridium-catalyzed N-alkylation of amines with alcohols, the catalyst resting state has been identified as an iridium-hydride species with a coordinated amine substrate. researchgate.net The rate-determining step often involves the decoordination of the amine and subsequent coordination of an imine intermediate. researchgate.net

DFT calculations have been instrumental in elucidating the reaction mechanism and the origin of regioselectivity in reactions like the hydroaminoalkylation of olefins. acs.org These studies have shown that the active catalytic species can be an amine-coordinated η²-azametallacyclic complex. acs.org Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts for the synthesis of specifically branched amines like Isopropyl-pentan-3-yl-amine.

Recent advancements also include photoredox-nickel dual catalysis for the arylation and alkylation of α-amino C(sp³)–H bonds, offering a powerful method for C-C bond formation. bohrium.com

Acylation Processes and Formation of Amide Linkages

The formation of an amide bond via N-acylation is one of the most important and frequently performed reactions in organic and medicinal chemistry. researchgate.netmdpi.com While classical methods often rely on the use of activated carboxylic acid derivatives like acid chlorides or anhydrides, which can generate significant waste, modern research focuses on more direct and catalytic approaches. mdpi.comnih.gov

The direct amidation of carboxylic acids or esters with amines presents a more atom-economical route. mdpi.comnih.gov However, this can be challenging, especially with less nucleophilic amines like arylamines. nih.gov To overcome this, various catalytic systems have been developed, including those based on Lewis acids and transition metals like nickel or palladium. nih.gov

An eco-friendly method for the synthesis of N-arylamides utilizes isopropenyl esters activated by heterogeneous acid catalysts. nih.gov This method is applicable to a wide range of substrates, including secondary arylamines, and offers a straightforward workup procedure. nih.gov

The mechanism of amide bond formation can proceed through different pathways. For instance, in the iron-catalyzed dehydrogenative coupling of alcohols and amines to form amides, a key step is the formation of a hemiaminal intermediate. rsc.org Understanding the intricate mechanisms of amide bond activation, which can involve distortion of the typically planar amide bond, is opening up new avenues for cross-coupling and acyl addition reactions. thieme-connect.com

Enzymatic strategies are also emerging as powerful and sustainable alternatives for amide bond formation, operating under mild conditions. unimi.itnih.gov

Table of Reaction Parameters for N-Arylamide Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzyl (B1604629) alcohol | [Cp*IrCl2]2/NaHCO3 | Toluene | 110 | 94 | researchgate.net |

| Aldehyde, Vanillin | Tetrahydrofuran | TBADT (photocatalyst) | Acetonitrile | Visible light | up to 97 | rudn.ru |

| Isopropenyl ester | Arylamine | Heterogeneous acid catalyst | - | - | 46-99 | nih.gov |

Diazo Transfer Methodologies for α-Diazo Amides

α-Diazo amides are versatile synthetic intermediates, particularly in metal-catalyzed carbenoid chemistry, which allows for the construction of diverse molecular frameworks. thieme-connect.com Several efficient approaches have been developed for their synthesis. whiterose.ac.uk

One common strategy is diazo transfer , where a diazo group is transferred from a donor reagent to an active methylene (B1212753) compound, in this case, an α-acyl acetamide. whiterose.ac.uk A variety of diazo transfer reagents are available, including tosyl azide (B81097) and the safer and more easily handled p-acetamidobenzenesulfonyl azide (p-ABSA). whiterose.ac.ukresearchgate.netthieme-connect.com

The reaction conditions for diazo transfer are typically mild. For instance, the reaction of β-keto amides with p-ABSA can be carried out in acetonitrile at low temperatures in the presence of a base like triethylamine. whiterose.ac.ukthieme-connect.com This approach has been successfully applied to a wide range of nitrogen nucleophiles, including anilines and secondary amines. whiterose.ac.uk

Alternative synthetic routes to α-diazo amides include:

Acylation followed by elimination: This involves reacting an amine with an appropriate acid chloride, followed by base-induced elimination to form the diazo group. whiterose.ac.ukthieme-connect.com

α-Substitution of α-diazo acetamides: This approach allows for the introduction of various substituents at the α-position of a pre-formed diazo acetamide. whiterose.ac.uk

The choice of synthetic strategy often depends on the desired substitution pattern of the final α-diazo amide. For example, Pd-catalyzed α-arylation of α-diazo acetamides is particularly useful for introducing a broad range of (het)aryl substituents. whiterose.ac.uk

Table of Synthetic Approaches to α-Diazo Amides

| Approach | Key Reagents | Substrate Scope | Reference |

|---|---|---|---|

| Acylation and Elimination | Acid chloride, Amine, Base (e.g., triethylamine) | Wide range of primary and secondary amines, anilines | whiterose.ac.ukthieme-connect.com |

| Pd-catalysed α-arylation | α-Diazo acetamide, (Het)aryl iodide/bromide, Pd catalyst | Broad range of (het)aryl substituents | whiterose.ac.uk |

| Diazo Transfer | α-Aryl acetamide, Diazo transfer reagent (e.g., p-ABSA), Base (e.g., DBU) | Range of α-aryl acetamides and α-diazo β-keto amides | whiterose.ac.uk |

Multi-Component Reactions for Branched Amine Building Blocks (e.g., Petasis Reaction)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are of significant interest in medicinal and synthetic chemistry due to their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from readily available building blocks. A prominent example of such a transformation is the Petasis-Borono-Mannich (PBM) reaction, which is a cornerstone for the synthesis of complex amines. wikipedia.orgresearchgate.net

The classical Petasis reaction involves the coupling of an amine, a carbonyl compound (such as an aldehyde or ketone), and an organoboronic acid to yield a variety of substituted amines. wikipedia.orgnih.gov This reaction is particularly valuable for the synthesis of α-branched amines, which are prevalent motifs in many biologically active compounds. The mechanism typically proceeds through the in situ formation of an iminium ion from the amine and carbonyl compound, which then undergoes nucleophilic attack by the organic group transferred from the boronic acid. wikipedia.org

While the traditional PBM reaction often utilizes aldehydes and aryl- or vinylboronic acids, recent advancements have expanded its scope to include more sterically demanding substrates, such as aliphatic ketones and alkylboronic acids, which are essential for the synthesis of C(sp³)-rich amines like Isopropyl-pentan-3-yl-amine. nih.gov The synthesis of such sterically hindered secondary amines can be challenging via traditional methods like direct reductive amination, which may be limited by the difficult condensation step between a bulky ketone and an amine. nih.govacs.orgnih.gov

Recent research has demonstrated the feasibility of using aliphatic primary and secondary amines in Petasis-type reactions. For instance, a general three-component alkyl Petasis boron–Mannich (APBM) reaction has been developed that successfully couples various amines, aldehydes, and alkyl boronates. nih.govchemrxiv.org This method showcases the potential for creating a wide array of complex aliphatic amines. Although direct synthesis of Isopropyl-pentan-3-yl-amine (which would involve isopropylamine (B41738), pentan-3-one, and a hydride-donating boronic acid equivalent) via a classical Petasis reaction is not explicitly detailed in the literature, the reaction of analogous sterically hindered substrates provides a strong basis for its feasibility.

The following tables present data from studies on Petasis-type reactions with substrates that are structurally analogous to the precursors of Isopropyl-pentan-3-yl-amine, illustrating the scope and efficiency of this methodology for constructing sterically hindered secondary and tertiary amines.

| Amine Substrate | Aldehyde Substrate | Alkyl Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| Morpholine | 3-Phenylpropanal | n-Butylboronic acid | 4-(1-Phenylheptan-2-yl)morpholine | 85 |

| Cyclohexylamine | 3-Phenylpropanal | n-Butylboronic acid | N-Cyclohexyl-1-phenylheptan-2-amine | 65 |

| tert-Butylamine | 3-Phenylpropanal | n-Butylboronic acid | N-(tert-Butyl)-1-phenylheptan-2-amine | 58 |

| Aniline | Isovaleraldehyde | Cyclohexylboronic acid | N-(1-Cyclohexyl-3-methylbutyl)aniline | 72 |

Furthermore, innovative strategies have been developed to overcome the challenges associated with less reactive, sterically hindered ketones. One such advancement is the use of photoredox catalysis to enable the coupling of aliphatic amines, o-phenolic ketones, and organoboronic acids, a transformation that is difficult under thermal Petasis conditions. nih.gov This light-driven approach successfully generates α-tertiary o-hydroxybenzylamines, showcasing a pathway to highly substituted amine products.

| Amine Substrate | Ketone Substrate | Organoboronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | 1-(2-Hydroxyphenyl)ethan-1-one | Phenylboronic acid | 2-(1-Phenyl-1-(pyrrolidin-1-yl)ethyl)phenol | 82 |

| Piperidine | 1-(2-Hydroxyphenyl)propan-1-one | 4-Methoxyphenylboronic acid | 2-(1-(4-Methoxyphenyl)-1-(piperidin-1-yl)propyl)phenol | 75 |

| Morpholine | 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one | Cyclohexylboronic acid | 4-Bromo-2-(1-cyclohexyl-1-morpholinoethyl)phenol | 73 |

| n-Butylamine | 1-(2-Hydroxyphenyl)ethan-1-one | n-Butylboronic acid | 2-(1-(Butylamino)-1-pentyl)phenol | 70 |

These examples underscore the versatility of multi-component strategies, particularly the Petasis reaction and its modern variants, in assembling complex and sterically encumbered amines. While a specific protocol for Isopropyl-pentan-3-yl-amine is not explicitly documented, the successful application of these methods to analogous substrates provides a robust framework for its potential synthesis.

Mechanistic Investigations and Reactivity Profiles of Branched Amine Systems

Elucidation of Reaction Pathways in Branched Amine Synthesis

The synthesis of sterically hindered amines like Isopropyl-pentan-3-yl-amine can be achieved through various methods, with direct reductive amination being one of the most atom-economical approaches. This process, however, is challenging due to the steric hindrance around the nitrogen atom, which can impede the formation of the key iminium intermediate. The synthesis typically involves the reaction of a ketone with an amine, where the steric bulk of both reactants plays a crucial role. For instance, the synthesis of Isopropyl-pentan-3-yl-amine would likely involve the reaction of pentan-3-one with isopropylamine (B41738).

The development of efficient catalytic systems is crucial for overcoming the high activation barriers associated with the synthesis of sterically hindered amines. Both rhodium and ruthenium-based catalysts have shown promise in facilitating direct reductive amination reactions. These catalysts can operate under milder conditions and offer a more sustainable alternative to traditional methods that rely on stoichiometric borohydride (B1222165) reagents. The choice of catalyst can also influence the reaction's efficiency, with some catalysts being more effective for nucleophilic amines while others are better suited for less nucleophilic ones.

While reductive amination is a common route, C-N bond formation can also proceed through radical-based mechanisms. In the context of branched amines, photocatalytic methods have emerged as a powerful tool for generating radical intermediates under mild conditions. These reactions often involve a single-electron transfer (SET) process, where an amine is oxidized to its corresponding aminium radical cation.

For a secondary amine like Isopropyl-pentan-3-yl-amine, the formation of an α-amino radical is a key step in many functionalization reactions. This can be achieved through hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen. The resulting radical can then participate in various bond-forming reactions. The stability of the radical intermediate is influenced by the substituents on the amine, with more substituted radicals generally being more stable.

| Radical Intermediate | Generation Method | Potential Subsequent Reaction |

| Isopropyl-pentan-3-yl-aminium radical cation | Single-Electron Transfer (Photocatalysis) | Addition to alkenes or arenes |

| α-amino radical (at the pentyl group) | Hydrogen Atom Transfer from the aminium radical | Giese-type addition to activated olefins |

| α-amino radical (at the isopropyl group) | Hydrogen Atom Transfer from the aminium radical | Radical-radical coupling |

This table illustrates plausible radical intermediates in the reactions of Isopropyl-pentan-3-yl-amine based on general principles of amine radical chemistry.

The lone pair of electrons on the nitrogen atom of Isopropyl-pentan-3-yl-amine imparts nucleophilic character, allowing it to participate in nucleophilic addition and substitution reactions. A classic example is the reaction of secondary amines with aldehydes or ketones to form enamines. nih.govdntb.gov.ualabshake.com In this reaction, the amine undergoes nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. nih.govlabshake.com This intermediate then dehydrates to form the enamine. nih.govlabshake.com

The rate of this reaction is pH-dependent. nih.gov Acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. labshake.com However, at very low pH, the amine nucleophile is protonated, rendering it non-nucleophilic. Therefore, a weakly acidic medium is typically optimal for enamine formation.

The steric hindrance in Isopropyl-pentan-3-yl-amine would likely slow down the rate of nucleophilic addition compared to less hindered secondary amines. The bulky isopropyl and pentan-3-yl groups can sterically shield the nitrogen's lone pair, making it more difficult to attack an electrophilic center.

Hydrogen Atom Transfer (HAT) is a fundamental process in many catalytic amination reactions. In the context of synthesizing branched amines, HAT can be used to functionalize C-H bonds, offering a direct and atom-economical approach to amine synthesis. Photocatalytic methods often employ a HAT catalyst that, upon photoexcitation, can abstract a hydrogen atom from a suitable donor.

In catalytic amination, an aminium radical cation can act as a HAT agent, abstracting a hydrogen atom from an alkane to generate an alkyl radical. This alkyl radical can then undergo a C-N bond-forming reaction. The selectivity of the HAT process is often governed by the bond dissociation energies (BDEs) of the C-H bonds in the substrate, with weaker C-H bonds being more susceptible to abstraction.

| HAT Process | Catalyst/Initiator | Key Intermediate | Significance in Branched Amine Synthesis |

| Intermolecular HAT | Photoexcited Decatungstate | Alkyl Radical | Enables direct amination of unactivated C-H bonds. |

| Intramolecular HAT (Hofmann-Löffler-Freytag type) | N-haloamine photolysis | N-centered radical, then C-centered radical via 1,5-HAT | Allows for site-selective functionalization of a remote C-H bond. |

This table provides an overview of general Hydrogen Atom Transfer mechanisms that can be relevant to the synthesis and functionalization of branched amines.

Principles of Regioselectivity and Chemoselectivity in Branched Amine Transformations

Controlling regioselectivity and chemoselectivity is a central challenge in the functionalization of complex molecules like Isopropyl-pentan-3-yl-amine. The presence of multiple reactive sites necessitates precise control over reaction conditions to achieve the desired outcome.

The synthesis of branched amines via reductive amination is often limited by the steric hindrance of the substrates. While many catalysts are effective for the synthesis of less hindered amines, the formation of highly branched structures like Isopropyl-pentan-3-yl-amine can be challenging. The substrate scope of a particular catalytic system determines its utility in synthesizing a diverse range of amines.

For instance, in the reductive amination of ketones with secondary amines, acyclic ketones are generally more challenging substrates than cyclic ones due to increased steric hindrance in the transition state leading to the iminium intermediate. Similarly, highly branched secondary amines are less reactive than their less hindered counterparts.

The α-functionalization of amines provides a direct method for elaborating their structures. In an unsymmetrical secondary amine like Isopropyl-pentan-3-yl-amine, there are two distinct α-positions that can be functionalized: the methine carbon of the isopropyl group and the methine carbon of the pentan-3-yl group.

Recent advances in photocatalysis have demonstrated that the regioselectivity of α-functionalization can be tuned by subtle changes in the reaction conditions, such as the solvent. mdpi.comrsc.org This control is often attributed to the differential stabilization of radical intermediates or transition states by the solvent. For example, a more polar solvent might favor the formation of a radical at the more sterically accessible position, while a less polar solvent might favor the thermodynamically more stable radical.

| Reaction Condition | Predicted Major Regioisomer | Rationale |

| Photocatalytic α-alkylation in a polar solvent | Functionalization at the isopropyl group | Potentially faster HAT from the less sterically hindered position. |

| Photocatalytic α-alkylation in a non-polar solvent | Functionalization at the pentan-3-yl group | The more substituted α-carbon can form a more stable radical intermediate. |

This table presents a hypothetical scenario for the tunable regioselectivity in the α-functionalization of Isopropyl-pentan-3-yl-amine, based on established principles.

Catalytic Systems and Ligand Effects in Branched Amine Chemistry

The synthesis of branched amines, particularly the specific compound Isopropyl-pentan-3-yl-amine, is intricately linked to the development of sophisticated catalytic systems. The reactivity and selectivity of these reactions are profoundly influenced by the choice of transition metal catalyst and the design of the coordinating ligands.

Role of Transition Metal Catalysts (e.g., Cobalt, Rhodium, Palladium, Iridium)

Transition metals play a pivotal role in the formation of carbon-nitrogen bonds, a key step in the synthesis of branched amines. Each metal offers unique catalytic activities, enabling different synthetic strategies.

Cobalt: Cobalt catalysts have emerged as effective tools for the synthesis of branched amines, particularly through allylic C-H amination. A dual-catalyst system, combining a visible-light photocatalyst with a cobalt complex, can achieve the direct amination of alkenes with primary and secondary aliphatic amines. This method is notable for its ability to form branched allylic amines at room temperature. The reaction proceeds with high regioselectivity, favoring the more sterically hindered branched position.

Rhodium: Rhodium catalysts are highly versatile and have been employed in various methods for synthesizing branched amines. One prominent method is hydroamination, where an amine is added across a carbon-carbon double bond. Cationic rhodium complexes, when paired with specific phosphinoarene ligands, have been shown to catalyze intramolecular Markovnikov hydroamination reactions. Mechanistic studies, including computational analysis, suggest that the turnover-limiting step in these reactions is the protonolysis of the rhodium-carbon bond. Rhodium catalysts are also effective in the convergent synthesis of α-branched amines through the 1,1-addition of C–H bonds and aminating agents to terminal alkenes. This approach is advantageous due to its mild reaction conditions and high functional group compatibility.

Palladium: Palladium catalysis is a cornerstone of C-N bond formation and has been adapted for the synthesis of branched amines. Palladium complexes can catalyze the coupling of unactivated secondary and tertiary alkyl bromides with benzophenone (B1666685) imines to produce protected primary amines. These reactions are believed to proceed through the reversible formation of a free alkyl radical. The development of specialized phosphine (B1218219) ligands has been crucial in enabling the palladium-catalyzed amination of aryl halides with aqueous ammonia, a reaction that can be challenging due to competing side reactions.

Iridium: Iridium catalysts have shown promise in the branch-selective allylic C-H amidation. These reactions proceed through an initial allylic C-H activation, followed by oxidative amidation with dioxazolones as nitrenoid precursors. This method allows for the installation of a variety of amide groups at the branched position of terminal alkenes with good yields and regioselectivity. Iridium complexes with Schiff base ligands have also been developed for the aerobic oxidative dehydrogenation of secondary amines to imines, which can then be reduced to the corresponding branched amines.

Table 1: Overview of Transition Metal Catalysts in Branched Amine Synthesis

| Transition Metal | Catalytic Reaction | Key Features |

|---|---|---|

| Cobalt | Allylic C-H Amination | Dual catalysis with visible light; high regioselectivity for branched products. |

| Rhodium | Hydroamination, 1,1-Addition to Alkenes | Versatile; mild conditions; high functional group tolerance. |

| Palladium | Coupling of Alkyl Halides, Amination of Aryl Halides | Proceeds via radical intermediates; ligand development is critical. |

| Iridium | Allylic C-H Amidation, Amine Dehydrogenation | Good yields and regioselectivity for amidation; aerobic oxidation. |

Influence of Ligand Design on Catalytic Performance and Selectivity

The performance and selectivity of transition metal catalysts in branched amine synthesis are critically dependent on the structure of the ligands coordinated to the metal center. Ligand design allows for the fine-tuning of steric and electronic properties of the catalyst, thereby influencing reaction rates, regioselectivity, and enantioselectivity.

Phosphine Ligands: Phosphine ligands are widely used in catalysis due to their tunable steric and electronic properties. In rhodium-catalyzed hydroamination, the structure of phosphinoarene ligands significantly affects the catalyst's activity. Computational studies have been employed to understand how subtle changes in the ancillary ligand structure impact the individual steps of the catalytic cycle. For palladium-catalyzed aminations, the development of biaryl phosphine ligands has been instrumental. These ligands can promote high catalytic activity and stability, often allowing reactions to proceed under milder conditions with lower catalyst loadings. The steric bulk and bite angle of bidentate phosphine ligands have a major impact on the selectivity for monoarylation versus diarylation of primary amines.

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands in transition metal catalysis. In cobalt-catalyzed reactions, NHC ligands have been shown to stabilize low-valent cobalt species and facilitate oxidative addition steps. The steric bulk of the NHC ligand can influence the effectiveness of the catalyst. For instance, in some cobalt-catalyzed cross-coupling reactions, bulkier NHC ligands were found to be less effective, potentially due to steric hindrance during the oxidative addition step. Conversely, in the hydrosilylation of alkynes catalyzed by bulky NHC-cobalt complexes, the steric hindrance around the metal center was found to increase the catalyst's activity and selectivity.

Chiral Ligands for Asymmetric Synthesis: The synthesis of enantiomerically pure branched amines is of significant importance, particularly in the pharmaceutical industry. This is often achieved through asymmetric catalysis using chiral ligands. In palladium-catalyzed asymmetric allylic amination, chiral phosphoramidite (B1245037) ligands have been successfully employed to deliver chiral isoindolines with high enantioselectivities. Another innovative approach involves the use of ion-paired chiral ligands, where an achiral cationic ammonium (B1175870)–phosphine hybrid ligand is paired with a chiral binaphtholate anion. This strategy has been successfully applied in palladium-catalyzed asymmetric allylic alkylation to produce α,α-disubstituted α-amino acid derivatives.

Table 2: Influence of Ligand Design on Catalysis

| Ligand Type | Key Design Feature | Impact on Catalysis | Example Metal |

|---|---|---|---|

| Phosphine Ligands | Steric bulk, electronic properties, bite angle | Influences reaction rate, selectivity (mono- vs. diarylation). | Rhodium, Palladium |

| N-Heterocyclic Carbenes (NHCs) | Steric hindrance | Stabilizes low-valent metal species, can enhance activity and selectivity. | Cobalt |

| Chiral Ligands | Asymmetric scaffold | Enables enantioselective synthesis of chiral branched amines. | Palladium |

Electrochemical Approaches to Amine Oxidation and Reduction

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical reagents for the oxidation and reduction of amines. These approaches utilize an electric current to drive redox reactions, avoiding the need for stoichiometric oxidants or reductants.

Amine Oxidation: The anodic oxidation of aliphatic amines has been studied using techniques like cyclic voltammetry. The potential at which an amine is oxidized is dependent on its structure, with secondary amines generally being easier to oxidize than primary amines. For secondary amines, the electrochemical oxidation typically involves an initial one-electron transfer from the nitrogen atom to form a radical cation. This is followed by deprotonation at the α-carbon to yield a neutral radical, which can then undergo further oxidation. In the presence of water, this can lead to the formation of an iminium ion, which is subsequently hydrolyzed to an aldehyde or ketone and a primary amine. The electrochemical oxidation of secondary amines can also lead to C-N bond cleavage, particularly in cases where the resulting carbocation is stabilized. For instance, the electrochemical oxidation of benzylamines can result in the cleavage of the benzyl (B1604629) C-N bond to form the corresponding carbonyl compound.

Amine and Precursor Reduction: Electrochemical reduction provides a pathway for the synthesis of amines from various precursors. The reduction of imines, which can be formed from the condensation of ketones and primary amines, is a common method for synthesizing secondary amines. This reduction can be achieved electrochemically, often with high efficiency. Nitriles can also be electrochemically reduced to primary amines. Another approach involves the electrochemical reduction of nitrones, which can be converted to secondary amines. This method is advantageous as it avoids the use of chemical reducing agents. More recently, the electrochemical reduction of hydrazines has been developed as a mild and green method for the synthesis of primary and secondary amines through the cleavage of the N-N bond.

Table 3: Electrochemical Approaches in Amine Chemistry

| Electrochemical Process | Substrate | Product | Key Mechanistic Step |

|---|---|---|---|

| Oxidation | Secondary Aliphatic Amine | Imine, Aldehyde/Ketone + Primary Amine | Formation of a radical cation followed by deprotonation. |

| Reduction | Imine | Secondary Amine | Two-electron reduction of the C=N double bond. |

| Reduction | Nitrile | Primary Amine | Reduction of the C≡N triple bond. |

| Reduction | Nitrones | Secondary Amine | Cleavage of the N-O bond and reduction of the imine. |

| Reduction | Hydrazine | Primary/Secondary Amine | Cleavage of the N-N bond. |

Stereochemical Considerations in Branched Amine Chemistry

Stereocenter Formation in Isopropyl-pentan-3-yl-amine and its Analogues

The structure of Isopropyl-pentan-3-yl-amine features two potential stereocenters: the carbon atom of the pentan-3-yl group to which the nitrogen is attached, and the carbon atom of the isopropyl group. The creation of these stereocenters during a synthesis requires careful consideration of the reaction mechanism and the nature of the starting materials and reagents.

In the context of analogous branched amines, stereocenters are often established through nucleophilic addition to an imine or reductive amination of a ketone. For a hypothetical synthesis of Isopropyl-pentan-3-yl-amine, one could envision the reaction of 3-pentanone (B124093) with isopropylamine (B41738) followed by reduction, or the reaction of an isopropyl imine with an organometallic pentyl reagent. The facial selectivity of the nucleophilic attack on the prochiral ketone or imine would determine the stereochemistry of the newly formed C-N bond. Without specific studies on this molecule, one can only extrapolate from general principles that the steric bulk of the ethyl and isopropyl groups would play a significant role in directing the approach of the incoming nucleophile or hydride reagent, thus influencing the diastereomeric ratio of the product.

Methodologies for Controlling Enantioselectivity and Diastereoselectivity

Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in the synthesis of chiral molecules. For branched amines, several powerful strategies have been developed.

Enantioselective Control: This is often achieved through the use of chiral catalysts. Asymmetric hydrogenation or transfer hydrogenation of a prochiral imine intermediate using a chiral metal complex (e.g., with Rhodium, Iridium, or Ruthenium catalysts bearing chiral ligands) is a common and effective method. The chiral catalyst creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Diastereoselective Control: When a molecule already contains a stereocenter and a new one is being created, the existing center can influence the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselection. In the synthesis of branched amines, if a chiral amine or ketone is used as a starting material, its stereochemistry can direct the formation of the new stereocenter. For instance, the reaction of a chiral amine with a prochiral ketone would likely proceed with a certain degree of diastereoselectivity due to steric and electronic interactions in the transition state.

Interactive Table of General Methodologies:

| Methodology | Description | Key Control Element |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral ligand on a metal catalyst. |

| Substrate Control | An existing stereocenter in the starting material directs the formation of a new stereocenter. | The inherent chirality of the substrate. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | The removable chiral auxiliary. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | The inherent chirality of the natural product. |

Application of Chiral Pool and Chiral Auxiliary Strategies in Branched Amine Synthesis

Chiral Pool Synthesis: This strategy leverages the vast array of enantiomerically pure compounds available from natural sources, such as amino acids, terpenes, and carbohydrates. orchid-chem.com For the synthesis of a branched amine, a suitable chiral starting material from the chiral pool could be elaborated through a series of chemical transformations. For example, a chiral amino acid could potentially be converted into a chiral ketone or amine that serves as a precursor. This approach elegantly transfers the existing stereochemistry of the natural product to the target molecule.

Chiral Auxiliary Strategies: In this approach, a chiral molecule, known as a chiral auxiliary, is temporarily attached to the achiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. A common example is the use of Evans' chiral oxazolidinone auxiliaries in asymmetric alkylation reactions. For the synthesis of a branched amine, a chiral auxiliary could be attached to either the amine or the carbonyl precursor to control the stereoselective formation of the C-N bond.

While these strategies are widely applied in the synthesis of a diverse range of chiral amines, their specific application to Isopropyl-pentan-3-yl-amine has not been reported. The development of a stereoselective synthesis for this compound would likely involve the adaptation and optimization of these established methodologies. Future research in this area would be valuable for expanding the toolbox of synthetic chemists and for the potential discovery of new molecules with interesting properties.

Computational Chemistry and Theoretical Studies of Branched Amine Compounds

Molecular Modeling and Electronic Structure Calculations of Branched Amines

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of branched amines. These methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. Techniques such as Density Functional Theory (DFT) are frequently employed to determine the optimized geometry, vibrational frequencies, and various electronic properties of these compounds.

For a branched secondary amine like Isopropyl-pentan-3-yl-amine, the steric hindrance introduced by the bulky isopropyl and pentan-3-yl groups significantly influences its conformation and reactivity. Computational models can precisely quantify these steric effects. Electronic structure calculations reveal the distribution of charge within the molecule, highlighting the nucleophilic character of the nitrogen atom's lone pair. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical electronic descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Below are representative data from a hypothetical DFT calculation on Isopropyl-pentan-3-yl-amine, illustrating the types of information that can be obtained.

Table 1: Calculated Geometric and Electronic Properties of Isopropyl-pentan-3-yl-amine (Note: The following data are illustrative and based on typical values for similar compounds, calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Value |

| Geometric Parameters | |

| C-N Bond Length (mean) | 1.47 Å |

| N-H Bond Length | 1.01 Å |

| C-N-C Bond Angle | 112.5° |

| H-N-C Bond Angle (mean) | 109.8° |

| Electronic Properties | |

| Mulliken Charge on Nitrogen | -0.65 e |

| Dipole Moment | 1.25 D |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

Quantum Mechanical Analysis of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations are powerful tools for elucidating the detailed mechanisms of chemical reactions involving branched amines. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which is a key factor controlling the reaction rate.

A common reaction involving secondary amines is N-alkylation, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide. For a sterically hindered amine like Isopropyl-pentan-3-yl-amine, the bulky substituents can significantly raise the activation energy of the SN2 transition state. QM methods can model this transition state, providing detailed information about its geometry and energy. This allows for a quantitative understanding of how steric hindrance impacts reactivity.

Computational studies can compare different potential pathways. For instance, in catalyzed reactions, calculations can help determine whether a reaction proceeds via an "outer-sphere" or "inner-sphere" mechanism. Intrinsic reaction coordinate (IRC) calculations can then confirm that a calculated transition state indeed connects the intended reactants and products.

Table 2: Representative Calculated Energies for the N-alkylation of a Branched Secondary Amine (Note: These values are illustrative for a reaction with methyl iodide and are based on general findings from computational studies on similar reactions.)

| Parameter | Energy (kcal/mol) | Description |

| ΔEreaction | -15.2 | Overall reaction energy (exothermic) |

| ΔG‡ | 22.5 | Gibbs free energy of activation for the SN2 transition state |

| Imaginary Frequency | -350 cm-1 | The single imaginary frequency of the transition state, confirming it as a true saddle point on the potential energy surface. |

Predictive Modeling for Catalyst Design and Optimization in Branched Amine Synthesis

Computational chemistry plays a crucial role in the modern design and optimization of catalysts for the synthesis of branched amines. Instead of relying solely on experimental trial-and-error, predictive models can screen potential catalysts in silico, saving significant time and resources. These models aim to establish a quantitative relationship between catalyst structure and its performance (e.g., activity, selectivity).

One approach involves using DFT to calculate key descriptors for a series of potential catalysts. These descriptors can be electronic (e.g., charge on the metal center, d-band center position) or steric (e.g., ligand cone angle). These calculated descriptors are then correlated with experimentally observed catalytic performance. Machine learning algorithms can be trained on these datasets to create predictive models that can estimate the performance of new, untested catalysts.

For the synthesis of branched amines via reactions like reductive amination or borrowing hydrogen catalysis, computational models can help identify the optimal ligand environment around a metal center to achieve high yields and selectivity. By understanding the mechanism and the role of the catalyst at a molecular level, modifications can be proposed to improve its efficacy.

Table 3: Hypothetical Predictive Model for Catalyst Performance in Branched Amine Synthesis (Note: This table illustrates a conceptual linear regression model where catalyst performance is predicted based on calculated descriptors.)

| Catalyst Descriptor | Coefficient | Influence on Yield |

| Ligand Donor Strength (calculated) | +0.85 | Stronger electron donation from the ligand correlates with higher yield. |

| Steric Bulk (calculated cone angle) | -0.45 | Increased steric bulk around the metal center correlates with lower yield. |

| Adsorption Energy of Amine (DFT) | -0.60 | Stronger binding of the amine to the catalyst surface is predicted to decrease turnover frequency. |

Derivation of Structure-Reactivity Relationships through Computational Means

A central goal of computational chemistry is to establish clear and predictive structure-reactivity relationships. By systematically varying the structure of a molecule and calculating its properties, one can develop quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). These models correlate molecular descriptors with an observable property, such as reaction rate or biological activity.

For branched amines, computational descriptors can quantify the electronic and steric features that govern their reactivity. Electronic descriptors can include atomic charges, HOMO/LUMO energies, and electrostatic potentials. Steric descriptors can be derived from the calculated 3D structure of the molecule. These descriptors can then be used to build a mathematical model that predicts the reactivity of other, similar amines.

For example, the nucleophilicity of a series of branched amines in N-alkylation reactions could be modeled using a combination of the calculated HOMO energy (representing electron-donating ability) and a steric parameter that quantifies the accessibility of the nitrogen lone pair. Such models provide valuable insights into the factors controlling reactivity and allow for the prediction of reaction outcomes for new substrates.

Table 4: Example of a QSAR Model for the Nucleophilicity of Branched Amines (Note: This table presents a hypothetical multi-linear regression model correlating reactivity with computed molecular descriptors.)

| Molecular Descriptor | Description | Correlation with Nucleophilicity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Positive (higher HOMO energy leads to greater nucleophilicity) |

| q(N) | Mulliken charge on the Nitrogen atom | Negative (more negative charge enhances nucleophilicity) |

| SASA (N) | Solvent Accessible Surface Area of the Nitrogen atom | Positive (greater accessibility of the lone pair increases reactivity) |

| VBur | Buried Volume (%) of the Nitrogen atom | Negative (greater steric hindrance decreases nucleophilicity) |

Advanced Research Applications and Future Directions Non Clinical Focus

Isopropyl-pentan-3-yl-amine and Structurally Related Compounds as Research Biochemicals (e.g., Proteomics)

Isopropyl-pentan-3-yl-amine is identified as a biochemical for proteomics research . While specific applications of this particular compound are not extensively detailed in the literature, the role of secondary amines and amine-containing molecules is well-established in the field. Proteomics, the large-scale study of proteins, frequently employs chemical modification of amine groups to facilitate analysis.

Research in proteomics has demonstrated the utility of amine-reactive tags for quantitative analysis. Isobaric tags such as Tandem Mass Tags (TMT) are used to derivatize the amine groups of peptides, allowing for the simultaneous quantification of proteins from multiple samples in a single mass spectrometry experiment acs.org. This strategy has been successfully used to combine the analysis of amine metabolites and peptides, enhancing the scope of cellular studies acs.org.

Furthermore, novel approaches in protein engineering involve the incorporation of non-canonical amino acids containing secondary amines into a protein's structure. This modification can bestow new enzymatic functions on the protein, effectively creating artificial enzymes for specialized catalytic reactions sciencelink.net. The ability to modify proteins in this manner highlights the potential of secondary amines to expand the functional repertoire of biomolecules. Shotgun proteomics has also been utilized to characterize biogenic-amine-producing bacteria, identifying thousands of peptides and proteins to understand their functional pathways and propose species-specific biomarkers mdpi.com.

Table 1: Applications of Amine-Containing Compounds in Proteomics

| Application Area | Technique/Method | Role of Amine Group | Example Compound Class | Reference |

|---|---|---|---|---|

| Quantitative Proteomics | Derivatization with Isobaric Tags (e.g., TMT, iTRAQ) | Provides a reactive site for covalent labeling of peptides. | Amine-reactive NHS-esters | acs.orgnih.gov |

| Protein Engineering | Incorporation of Non-Canonical Amino Acids | Introduces a secondary amine into the protein backbone to create novel catalytic sites. | Custom-synthesized amino acids | sciencelink.net |

| Metabolomics | Amine Metabolite Derivatization | Enables sensitive measurement of amine-containing metabolites alongside peptides. | Tandem Mass Tags (TMT) | acs.org |

Utility as Key Intermediates for the Synthesis of Complex Organic Molecules

Sterically hindered secondary amines, such as Isopropyl-pentan-3-yl-amine, are valuable intermediates in organic synthesis. The bulky alkyl groups surrounding the nitrogen atom modulate its nucleophilicity and basicity, allowing for selective chemical transformations that might be difficult to achieve with unhindered amines.

The synthesis of sterically hindered tertiary amines, which are important structural motifs in pharmaceuticals and agrochemicals, can be challenging due to steric hindrance nih.gov. Methodologies such as direct reductive amination of ketones with secondary amines provide a pathway to these complex molecules nih.govrsc.org. The steric bulk of amines like Isopropyl-pentan-3-yl-amine can direct the outcome of reactions, making them useful for constructing specific molecular architectures.

While primary and secondary amines are key monomers for polymers like polyamides and polyureas, secondary amines react more slowly, a property that can be exploited for controlled polymerization reactions acs.org. The development of synthetic methods for preparing highly hindered secondary amines continues to be an active area of research, underscoring their importance as building blocks in organic chemistry acs.org.

Integration of Branched Amines in Materials Science and Functional Materials Development (e.g., Polymers, Sensors)

The incorporation of branched amine structures into polymers is a key strategy for developing functional materials with tailored properties. Polymer chemistry leverages the specific characteristics of monomers to create materials for advanced applications, including sensors and drug delivery systems azosensors.com.

Branched polymers, such as dendritic and hyperbranched polymers, possess unique properties like high solubility, low viscosity, and a high density of terminal functional groups mdpi.com. The synthesis of branched poly(ester amine) quadpolymers, for instance, has been shown to produce effective vectors for plasmid DNA delivery, with the degree of branching directly influencing transfection efficacy nih.gov. Highly branched polymers based on poly(amino acid)s are also being explored for a multitude of biomedical applications, including as delivery systems for nucleic acids nih.gov.

In the field of sensor technology, polymer chemistry is crucial for designing materials with high sensitivity and selectivity azosensors.com. The functionalization of polymers with amine groups can create materials capable of detecting specific analytes. For example, conducting polymers doped with gas-sensitive molecules are used in gas sensors azosensors.com. Furthermore, sterically hindered amines like triisopropylamine (B1593748) can be used as stabilizers for polymers, preventing degradation and extending the material's lifespan wikipedia.org.

Contributions to Environmental Chemistry and Sustainable Processes (e.g., Amine-based sorbents)

Amine-based sorbents play a critical role in environmental chemistry, particularly in the capture of carbon dioxide (CO2) from flue gas and the atmosphere to mitigate climate change swan.ac.uk. The class of sterically hindered amines, to which Isopropyl-pentan-3-yl-amine belongs, offers significant advantages over conventional amines in these applications researchgate.net.

Research on silica-supported hindered amines has shown that these materials form weakly bound chemisorbed CO2 species, which could lead to reduced energy costs for regeneration in practical separation processes acs.org. Studies comparing primary, secondary, and tertiary aminosilica adsorbents have found that while primary amines offer the highest adsorption amount, the adsorbed CO2 is more easily desorbed from tertiary and secondary amine-functionalized materials researchgate.net. The unique properties of sterically hindered secondary amines thus represent a promising avenue for developing more efficient and sustainable carbon capture technologies.

Table 2: Comparison of Amine Types for CO2 Capture

| Amine Type | Primary Reaction Product | CO2 Adsorption Capacity | Regeneration Energy | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Primary (e.g., MEA) | Stable Carbamate | Moderate (0.5 mol CO2/mol amine) | High | Fast reaction kinetics, but high regeneration cost and corrosive. | mdpi.combellona.org |

| Secondary (e.g., DEA) | Stable Carbamate | Moderate | High | Similar to primary amines but generally less reactive. | mdpi.com |

| Tertiary (e.g., MDEA) | Bicarbonate (in presence of water) | High (1.0 mol CO2/mol amine) | Low | Low reaction rate, requires water for reaction. | swan.ac.uk |

| Sterically Hindered (Secondary) | Unstable Carbamate / Bicarbonate | High | Low | Combines good absorption capacity with lower regeneration energy. | researchgate.netacs.org |

Q & A

Q. What advanced spectroscopic methods resolve ambiguities in Isopropyl-pentan-3-yl-amine’s tautomeric equilibria?

- Methodological Answer : Variable-temperature NMR identifies dynamic equilibria between tautomers. Two-dimensional NMR (COSY, NOESY) maps proton-proton correlations. Solid-state NMR distinguishes crystalline vs. amorphous forms, critical for polymorph characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.